5-Bromo-2-methyl-benzotriazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

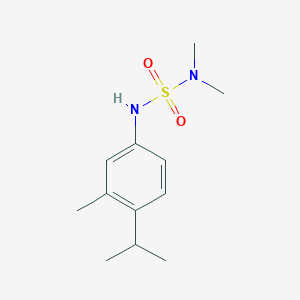

5-Bromo-2-methyl-benzotriazole is a chemical compound with the molecular formula C7H6BrN3. It has a molecular weight of 212.05 . The compound is known for its purity, which is approximately 97% .

Synthesis Analysis

The synthesis of benzotriazole derivatives, such as 5-Bromo-2-methyl-benzotriazole, involves various methods. These methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methyl-benzotriazole is characterized by a benzotriazole fragment. This fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .Chemical Reactions Analysis

Benzotriazole derivatives are known for their specific reactivity. They can act as an acid or base, and they can also bind to other species, utilizing the lone pair electrons . Benzotriazole (BtH) reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals .Physical And Chemical Properties Analysis

5-Bromo-2-methyl-benzotriazole has a molecular weight of 212.05 . It is known for its purity, which is approximately 97% .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

5-Bromo-2-methyl-benzotriazole can be used as a synthetic auxiliary in the synthesis of various heterocyclic compounds. These include benzoxazines, quinazolines, triazine triones, hydantoins, oxadiazines, diazepanes, and many other heterocyclic compounds .

Medicinal Chemistry

Derivatives of 5-Bromo-2-methyl-benzotriazole have shown outstanding properties in medicinal chemistry. They have exhibited anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Corrosion Inhibitors

5-Bromo-2-methyl-benzotriazole derivatives have found profound applications as corrosion inhibitors. They are particularly effective in preventing the corrosion of copper and brass in a variety of corrosive environments .

UV Filters

These compounds can act as UV filters, absorbing harmful ultraviolet rays and protecting materials from damage .

Photovoltaic Cells

5-Bromo-2-methyl-benzotriazole derivatives have been used in the manufacture of solar and photovoltaic cells .

Wastewater Treatment

5-Bromo-2-methyl-benzotriazole has been used in the determination of benzothiazoles and benzotriazoles in wastewater samples by GC-MS .

Photostabilizers

5-Bromo-2-methyl-benzotriazole acts as the primary building block for UV absorbers and photostabilizers, which are used in industrial applications such as anti-icing fluids and dishwashing detergents .

Aircraft Deicing and Anti-Icing Fluids

5-Bromo-2-methyl-benzotriazole is an active component of aircraft deicing and anti-icing fluids .

Mecanismo De Acción

Target of Action

5-Bromo-2-methyl-benzotriazole is a chemical compound that has been used in various chemical reactions, particularly in the Suzuki–Miyaura coupling . This reaction involves the cross-coupling of organoboron compounds with organic halides or pseudohalides, catalyzed by a palladium(0) complex . Therefore, the primary target of 5-Bromo-2-methyl-benzotriazole can be considered as the palladium catalyst in the Suzuki–Miyaura coupling reaction .

Mode of Action

Based on its structural similarity to benzotriazole derivatives, it can be inferred that it may interact with its targets through non-covalent interactions such as π–π stacking interactions and hydrogen bonding . These interactions could potentially influence the reactivity of the palladium catalyst in the Suzuki–Miyaura coupling reaction .

Biochemical Pathways

It is known that benzotriazole derivatives can interact with various enzymes and receptors in biological systems . Therefore, it is plausible that 5-Bromo-2-methyl-benzotriazole could potentially influence various biochemical pathways, depending on the specific context of its application.

Result of Action

Given its potential role in the suzuki–miyaura coupling reaction, it may contribute to the formation of carbon-carbon bonds, thereby facilitating the synthesis of complex organic compounds .

Safety and Hazards

Direcciones Futuras

Benzotriazoles, including 5-Bromo-2-methyl-benzotriazole, have attracted great interest from researchers due to their high biological and pharmacological activity . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . The aim is to make more informed decisions regarding its use and potential long-term environmental effects .

Propiedades

IUPAC Name |

5-bromo-2-methylbenzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-11-9-6-3-2-5(8)4-7(6)10-11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDZUYWMDMLDFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C2C=CC(=CC2=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methyl-benzotriazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2390645.png)

![N-(3,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2390646.png)

![methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2390647.png)

![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2390649.png)

![N-(3-chloro-4-fluorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2390650.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2390652.png)

![5,6-Dihydroxy-2,2-dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2390657.png)

![8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390662.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2390665.png)

![2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390666.png)